molecular formula C20H23NO6 B2645993 [(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1794928-44-1

[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No. B2645993
CAS RN: 1794928-44-1
M. Wt: 373.405
InChI Key: HQKMEIJWGQONHM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains an acetate group, a carbamoyl group, and methoxyphenyl groups. These types of compounds are often used in organic synthesis and may have various applications depending on their specific structures and properties .


Molecular Structure Analysis

The exact molecular structure would depend on the specific arrangement and bonding of the functional groups within the molecule. Unfortunately, without more specific information or an existing analysis of this compound, it’s difficult to provide a detailed molecular structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Biological and Pharmacological Activities

  • Paeonol Derivatives and Pharmacological Activities : Paeonol, with methoxy groups in its structure, exhibits various pharmacological activities. Research on paeonol derivatives has shown significant antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, and other pharmacological effects, indicating the potential of methoxy-containing compounds in developing new therapeutic agents (Wang et al., 2020).

Environmental Chemistry and Toxicology

  • Environmental Fate of Alkylphenols and Ethoxylates : The degradation and environmental persistence of alkylphenol ethoxylates, compounds with ethoxy groups, have been studied, highlighting concerns about their endocrine-disrupting effects and bioaccumulation potential. This research underscores the importance of understanding the environmental impact of ethoxy-containing compounds (Ying et al., 2002).

Material Science and Chemistry

  • Conversion of Plant Biomass to Furan Derivatives : Research on the conversion of plant biomass into furan derivatives, including those with methoxy and ethoxy groups, showcases the potential of these compounds in producing sustainable polymers, functional materials, and fuels. This area explores the role of such compounds in advancing green chemistry and material science (Chernyshev et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future directions for research and development involving this compound would depend on its properties and potential applications. This could involve further studies into its synthesis, reactions, and potential uses .

properties

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-4-26-15-7-5-14(6-8-15)11-20(23)27-13-19(22)21-17-10-9-16(24-2)12-18(17)25-3/h5-10,12H,4,11,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKMEIJWGQONHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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